2-((1-Cyclohexylethyl)amino)butan-1-ol
Description
2-((1-Cyclohexylethyl)amino)butan-1-ol is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to an ethylamine moiety, which is further connected to a butanol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-(1-cyclohexylethylamino)butan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-12(9-14)13-10(2)11-7-5-4-6-8-11/h10-14H,3-9H2,1-2H3 |
InChI Key |
DOHZDLAMTALOCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclohexylethyl)amino)butan-1-ol typically involves the reaction of cyclohexyl ethylamine with butanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of 2-((1-Cyclohexylethyl)amino)butan-1-ol may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyclohexylethyl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexyl ethyl ketone, while reduction can produce cyclohexyl ethylamine .
Scientific Research Applications
2-((1-Cyclohexylethyl)amino)butan-1-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-((1-Cyclohexylethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 2-amino-: This compound has a similar structure but lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexyl ethylamine: This compound is structurally similar but does not contain the butanol chain, affecting its reactivity and applications.
Uniqueness
2-((1-Cyclohexylethyl)amino)butan-1-ol is unique due to the presence of both the cyclohexyl group and the butanol chain, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Biological Activity
2-((1-Cyclohexylethyl)amino)butan-1-ol is a novel amino alcohol compound characterized by its unique structural properties, which include a butan-1-ol backbone and a cyclohexylethyl amino group. This compound has garnered attention in pharmacological research due to its potential biological activities, which may contribute to drug development and therapeutic applications.
- Molecular Formula : C12H23NO
- Molar Mass : Approximately 197.32 g/mol
- IUPAC Name : 2-((1-cyclohexylethyl)amino)butan-1-ol
The compound features both hydroxyl (-OH) and amine (-NH) functional groups, enhancing its solubility in polar solvents and contributing to its biological interactions. The cyclohexyl group imparts hydrophobic characteristics, which may influence its pharmacokinetics and receptor binding capabilities.
Preliminary studies indicate that 2-((1-Cyclohexylethyl)amino)butan-1-ol may interact with various neurotransmitter receptors, although comprehensive pharmacological profiling is still required. Its dual functional groups suggest potential for modulating biological pathways related to neurotransmission and cellular signaling.
Binding Affinity Studies
Research has focused on the binding affinity of this compound with several biological targets. While specific receptor interactions have not been fully elucidated, initial findings suggest that the compound may exhibit significant binding to certain neurotransmitter receptors, which could be explored further in future studies.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-((1-Cyclohexylethyl)amino)butan-1-ol, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Amino-butan-1-ol | Similar but with a different amino position | More hydrophilic due to simpler structure |
| 2-Amino-2-methylpropanol | Branched structure; tertiary amine | Higher steric hindrance; different reactivity |
| 3-Amino-butan-2-ol | Different position of amino group | Potentially different biological activity |
The unique cyclohexylethyl moiety in 2-((1-Cyclohexylethyl)amino)butan-1-ol contributes to its distinct properties and potential applications not found in simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights that may be applicable to 2-((1-Cyclohexylethyl)amino)butan-1-ol:
- Neurotransmitter Modulation : Research on related amino alcohols has shown their capacity to modulate neurotransmitter release and receptor activation, suggesting that 2-((1-Cyclohexylethyl)amino)butan-1-ol could have similar effects.
- Pharmacokinetic Studies : A study involving structurally analogous compounds highlighted the importance of hydrophobicity in determining bioavailability and receptor interaction profiles. This suggests that the cyclohexyl group in our compound may enhance its pharmacokinetic properties.
- Therapeutic Applications : The potential for this compound to act as a lead candidate in drug development has been recognized, particularly for conditions involving neurotransmitter dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
